molecular formula C7H6BrFS B1524606 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene CAS No. 453566-03-5

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Cat. No. B1524606
M. Wt: 221.09 g/mol
InChI Key: UGPADPFJPFQOKT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is a chemical compound with the molecular formula C7H6BrFS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene consists of a benzene ring substituted with bromo, fluoro, and methylsulfanyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .

Scientific Research Applications

  • Organic Synthesis

    • This compound is a type of bromofluorobenzene , which are often used as building blocks in organic synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Pharmaceutical Research

    • Some bromofluorobenzenes are used in pharmaceutical research . They can be used to synthesize pharmaceutical compounds or to modify the properties of existing drugs.
  • Materials Science

    • Bromofluorobenzenes can also be used in materials science research . For example, they can be used to synthesize new materials with unique properties.
  • Synthesis of Biaryl Methyl Sulfones

    • This compound could potentially be used in the synthesis of biaryl methyl sulfones . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Synthesis of Pyrrolidinyl Carbamates

    • According to one synthetic route, this compound could potentially be used in the synthesis of tert-butyl (3R,4S)-4-(2,4,5-trifluorophenyl)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ylcarbamate . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Pharmacokinetics Research

    • According to some physicochemical properties, this compound could potentially be used in pharmacokinetics research . The specific methods of application or experimental procedures would depend on the particular research being performed.

properties

IUPAC Name

1-bromo-3-fluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPADPFJPFQOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696834
Record name 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

CAS RN

453566-03-5
Record name 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50.0 g of 1-bromo-3,5-difluorobenzene and 18.2 g sodium methanethiolate were stirred at 150° C. for 15 min in 300 ml of anhydrous DMF. Subsequently, the mixture was cooled to room temperature, poured onto 1 l of saturated aqueous ammonium chloride solution and extracted three times with 200 ml each of EA. The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. 48.5 g of the title compound were obtained as a pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (5.0 g, 25.9 mmol) in dimethylformamide (40 ml) was added sodiumthiomethylate (1.81 g, 25.9 mmol), and the mixture was heated to 150° C. for 10 min. The reaction mixture was brought to ambient temperature, quenched with saturated aqueous ammonium chloride (100 ml) and extracted with ethylacetate (3×100 ml). The combined organic phases was dried and concentrated in vacuo to receive the pure title compound (3.84 g). MS m/z (rel. intensity, 70 eV) 222 (M+, 100), 220 (M+, 100), 189 (49), 187 (50), 126 (75).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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